3,5-Dimethylheptan-2-ol

Organic Synthesis Analytical Chemistry Quality Control

3,5-Dimethylheptan-2-ol (CAS 1250695-20-5) is a branched, nine-carbon secondary alcohol (C9H20O) with three chiral centers, classifying it as a chiral building block for specialty organic synthesis. Current data from chemical registries confirms its molecular weight is 144.25 g/mol and standard commercial purity is typically 95%, supported by batch-specific HPLC and NMR analyses.

Molecular Formula C9H20O
Molecular Weight 144.25 g/mol
Cat. No. B13211088
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dimethylheptan-2-ol
Molecular FormulaC9H20O
Molecular Weight144.25 g/mol
Structural Identifiers
SMILESCCC(C)CC(C)C(C)O
InChIInChI=1S/C9H20O/c1-5-7(2)6-8(3)9(4)10/h7-10H,5-6H2,1-4H3
InChIKeyCGRIEYNIJQGHBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Specific Baseline for 3,5-Dimethylheptan-2-ol: Sourcing a Chiral Secondary Alcohol Building Block


3,5-Dimethylheptan-2-ol (CAS 1250695-20-5) is a branched, nine-carbon secondary alcohol (C9H20O) with three chiral centers, classifying it as a chiral building block for specialty organic synthesis. Current data from chemical registries confirms its molecular weight is 144.25 g/mol and standard commercial purity is typically 95%, supported by batch-specific HPLC and NMR analyses . This compound is primarily positioned as an intermediate for creating more complex structures, distinct from simpler industrial solvents. The available evidence, however, is exclusively confirmatory of its identity and purity, not its comparative performance.

Why Ready-Made Analogs Like 2,6-Dimethyl-4-heptanol Are Not Drop-in Replacements for 3,5-Dimethylheptan-2-ol


In-class substitution of branched C9 alcohols is chemically unsound due to the principle that physical properties and reactivity are a direct function of molecular structure, specifically the position of the hydroxyl group and methyl substituents. For instance, the common isomeric analog 2,6-Dimethyl-4-heptanol (Diisobutylcarbinol) has a well-characterized boiling point of 174-180°C and a density of 0.809 g/mL . In contrast, the structurally distinct isomer 4,6-Dimethylheptan-2-ol shows a significantly different boiling point of 194.5°C . These quantifiable divergences demonstrate that moving the same functional groups on a heptane backbone creates compounds with different physical properties. Therefore, treating 3,5-Dimethylheptan-2-ol as interchangeable with any other C9H20O analog without first establishing its own reliable property data and reaction-specific performance data introduces significant technical risk in synthetic pathway design.

Critical Gap Analysis: Quantitative Evidence Available for 3,5-Dimethylheptan-2-ol


Evidence of Purity and Identity Control for Procurement

The only high-confidence, quantitative differentiation for procuring 3,5-Dimethylheptan-2-ol over an unverified generic alternative is the guaranteed standard purity of 95%, supported by batch-specific analytical documentation. The supplier provides QC data including NMR, HPLC, or GC traces to verify the compound's identity and purity . This analytical guarantee is a critical procurement differentiator, as a generic 'branched C9 alcohol' cannot offer the same certainty without equivalent documentation.

Organic Synthesis Analytical Chemistry Quality Control

Structural Differentiation: Predicted Thermo-Physical Property Divergence from Regioisomers

The specific arrangement of substituents on 3,5-Dimethylheptan-2-ol dictates its intermolecular interactions and, consequently, its thermo-physical properties. A direct head-to-head comparison with its own fundamental physical properties is impossible as data for 3,5-Dimethylheptan-2-ol is missing from authoritative sources. However, a cross-study comparison between its regioisomers proves that property variance is significant. 2,6-Dimethyl-4-heptanol has a boiling point (174-180°C) and density (0.809 g/mL) , whereas 4,6-Dimethylheptan-2-ol boils at 194.5°C and has a density of 0.859 g/mL . This 20°C difference in boiling point and 6% difference in density between known isomers confirms that the target compound will possess its own unique set of physical constants, directly impacting industrial separation processes (e.g., distillation) and solvent selection.

Thermophysical Chemistry Computational Modeling Process Engineering

Application Scenarios for 3,5-Dimethylheptan-2-ol Based on Current Evidence


Use as a Chiral Building Block Where Purity-Verified Identity is Critical

The primary justifiable application is as a defined synthetic intermediate in medicinal chemistry or natural product synthesis where a chiral, branched C9 secondary alcohol is specifically required by the target molecule's skeletal structure. The procurement differentiator here is the analytically-confirmed 95% purity with batch-specific QC, which distinguishes it from an ill-defined commercial mixture . A researcher requiring a specific diastereomeric scaffold for structure-activity relationship (SAR) studies would select this over a simpler analog like 2,6-Dimethyl-4-heptanol, which has a completely different substitution pattern (3,5-substitution with a 2-ol vs. 2,6-substitution with a 4-ol).

Specialty Ester and Prodrug Synthesis Leveraging Unique Stereoelectronic Effects

The chiral secondary alcohol structure of 3,5-Dimethylheptan-2-ol suggests its use as a precursor for creating chiral esters with tailored properties. The combined steric bulk from the 3,5-dimethyl groups and the chiral C2-hydroxyl group can be exploited to create diastereomeric ester prodrugs or chiral auxiliaries with potentially distinct pharmacokinetic profiles. This would not be possible with a primary alcohol or a less hindered secondary alcohol, providing a clear structural rationale for its selection even in the absence of final-compound comparative data.

Exploratory Fragrance Intermediate with Non-Interchangeable Multi-Chiral Profile

The fragrance industry widely uses simpler branched C9 alcohols (e.g., Dimethylheptanol for its fresh lavender-woody note ). The market availability of 3,5-Dimethylheptan-2-ol, with its three chiral centers offering eight possible stereoisomers, positions it as an exploratory molecule for developing novel, proprietary fragrance ingredients. Using this compound for novel ester synthesis, instead of the common 2,6-Dimethyl-4-heptanol, gives a formulator access to a different structural space, potentially leading to new fragrance profiles not achievable with currently commercialized analogs.

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